N-mesityl-4-(thiazol-2-yloxy)benzamide
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Overview
Description
N-mesityl-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a mesityl group, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-4-(thiazol-2-yloxy)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Benzamide: The thiazole derivative is then coupled with a benzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Mesityl Group: The mesityl group can be introduced via a Friedel-Crafts alkylation reaction using mesitylene and a suitable Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated mesityl derivatives.
Scientific Research Applications
N-mesityl-4-(thiazol-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and antimicrobial properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-mesityl-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The thiazole ring and benzamide moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamide
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamide
Uniqueness
N-mesityl-4-(thiazol-2-yloxy)benzamide is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(1,3-thiazol-2-yloxy)-N-(2,4,6-trimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-10-13(2)17(14(3)11-12)21-18(22)15-4-6-16(7-5-15)23-19-20-8-9-24-19/h4-11H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGHBXSXUGTROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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